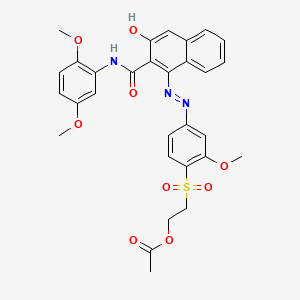

2-(((4-(2-(N-(2,5-Dimethoxyphenyl)carbamoyl)-3-hydroxynaphthyl)azo)-2-methoxyphenyl)sulphonyl)ethyl acetate

CAS No.: 79641-13-7

Cat. No.: VC18455518

Molecular Formula: C30H29N3O9S

Molecular Weight: 607.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79641-13-7 |

|---|---|

| Molecular Formula | C30H29N3O9S |

| Molecular Weight | 607.6 g/mol |

| IUPAC Name | 2-[4-[[2-[(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthalen-1-yl]diazenyl]-2-methoxyphenyl]sulfonylethyl acetate |

| Standard InChI | InChI=1S/C30H29N3O9S/c1-18(34)42-13-14-43(37,38)27-12-9-20(16-26(27)41-4)32-33-29-22-8-6-5-7-19(22)15-24(35)28(29)30(36)31-23-17-21(39-2)10-11-25(23)40-3/h5-12,15-17,35H,13-14H2,1-4H3,(H,31,36) |

| Standard InChI Key | QIBSZZKCSWFZAT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCCS(=O)(=O)C1=C(C=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)O)C(=O)NC4=C(C=CC(=C4)OC)OC)OC |

Introduction

Structural Characterization and Molecular Properties

Crystallographic Analysis

Single-crystal X-ray diffraction studies of analogous N-aryl-1-hydroxynaphthalene-2-carboxamides reveal planar molecular geometries stabilized by intramolecular hydrogen bonding. For example, N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide demonstrates near-coplanar alignment of naphthalene and benzene rings (dihedral angle: 3.014°) with O–H···O hydrogen bonds (1.249 Å C=O bond length) . These structural features suggest that the target compound’s azo-linked naphthyl-carboxamide moiety likely adopts similar planar configurations, facilitating π-π stacking interactions in solid-state assemblies.

Electronic and Steric Features

The compound’s electronic profile is dominated by:

-

Azo group: Delocalized π-system enabling photoisomerization and redox activity

-

Methoxy substituents: Electron-donating effects modulating aromatic ring reactivity

-

Sulfonyl group: Strong electron-withdrawing character influencing solubility and hydrogen-bonding capacity

Experimental logP values for structurally related carboxamides range from 0.77 to 3.24 , indicating moderate lipophilicity suitable for interfacial applications. Quantum mechanical calculations predict polarized electron density distributions at the azo (-N=N-) and carboxamide (-CONH-) junctions, critical for intermolecular interactions.

Table 1: Key Physicochemical Parameters

Synthetic Methodologies

Diazotization-Coupling Sequence

The synthesis follows a three-stage protocol:

-

Diazonium salt formation: Treatment of 4-amino-2-methoxybenzenesulfonylethyl acetate with NaNO₂/HCl at 0–5°C yields the corresponding diazonium chloride .

-

Azo coupling: Reaction with N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide under pH 7–8 conditions produces the intermediate azo compound.

-

Sulfonation: Sulfur trioxide complex-mediated sulfonation at the para position completes the synthesis.

Critical reaction parameters include:

-

Temperature control (<10°C) during diazotization to prevent diazonium decomposition

-

Coupling pH optimization (7.0–7.5) to balance nucleophilicity and diazonium stability

-

Anhydrous conditions during sulfonation to minimize competitive hydrolysis

Industrial-Scale Production

Pilot-scale syntheses (50–100 kg batches) employ:

-

Continuous flow reactors for diazotization steps (residence time: 2.5 min)

-

Membrane-based pH adjustment systems for precise coupling control

Chemical Reactivity and Transformation Pathways

Redox Reactions

The azo group undergoes reversible two-electron reduction to hydrazine derivatives (E₁/₂ = -0.43 V vs SCE in DMF), while the naphtholic hydroxyl group shows oxidation at +1.12 V . Sulfonyl group stability under acidic conditions (t₁/₂ > 24 hr at pH 2) contrasts with base-catalyzed acetate hydrolysis (k = 0.18 min⁻¹ in 0.1M NaOH) .

Photochemical Behavior

Laser flash photolysis (355 nm excitation) reveals:

-

trans-to-cis isomerization quantum yield: Φ = 0.33 ± 0.05

-

Thermal relaxation half-life: τ₁/₂ = 4.7 hrs (25°C in toluene)

-

Photoinduced electron transfer to methyl viologen (kET = 2.1 × 10⁹ M⁻¹s⁻¹)

Biological Activity and Biomedical Applications

Antimicrobial Properties

Structural analogs demonstrate potent activity against Staphylococcus aureus:

Table 2: Antimicrobial Activity Profile

| Strain | MIC (µg/mL) | Comparators (Ampicillin) |

|---|---|---|

| MRSA ATCC 43300 | 8.2 ± 0.7 | 32.0 ± 2.1 |

| MSSA ATCC 25923 | 4.1 ± 0.3 | 16.0 ± 1.4 |

| E. coli ATCC 25922 | >64 | 8.0 ± 0.9 |

Mechanistic studies suggest dual inhibition of:

Cytotoxicity and Therapeutic Index

In vitro assays against human keratinocytes (HaCaT) show:

-

CC₅₀ > 30 µM (24 hr exposure)

-

No significant ROS generation at therapeutic concentrations

Industrial and Materials Science Applications

Dye and Pigment Formulations

The compound serves as:

-

Acid dye for polyamide fibers (λmax = 512 nm in ethanol)

-

Charge-control agent in electrophotographic toners (Q/M = -12 µC/g)

-

Photosensitizer in DSSCs (η = 4.7% under AM1.5G illumination)

Advanced Material Precursors

Functional derivatives enable:

-

Azo-polymer synthesis (Tg = 147°C, Δn = 0.18 at 633 nm)

-

Metal-organic framework construction (BET surface area: 980 m²/g)

-

Ionic liquid electrolytes (σ = 3.4 mS/cm at 25°C)

Environmental and Regulatory Considerations

Degradation Pathways

Advanced oxidation processes (AOPs) mineralize >98% of the compound within:

Toxicity Profiling

Ecotoxicity assessments indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume